1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Urea Group: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Introduction of the Thiophene Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different aromatic rings.
Biological Activity
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a compound featuring a piperidine moiety and a thiophene ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H18N2O3S, with a molecular weight of approximately 302.4 g/mol. Its structure includes:
- Piperidine ring : Known for its role in various pharmacological activities.
- Methylsulfonyl group : Imparts unique chemical reactivity.
- Thiophene moiety : Often associated with biological activity due to its electron-rich nature.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on tumor cell proliferation and migration. For instance, studies have demonstrated that piperidine derivatives can induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation .
- Antimicrobial Properties : Research on related thiophene derivatives has indicated moderate to strong antibacterial activity against various pathogens, suggesting potential for development as antimicrobial agents .
- Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Antitumor Mechanism
A study investigated the effects of a structurally similar compound on tumor cells. The results revealed that treatment led to:
- Inhibition of cell proliferation : Measured using MTT assays.
- Induction of apoptosis : Confirmed through Annexin-V-FITC/PI staining.
- Alterations in protein expression : Downregulation of NRF2 and GPX4 was observed, indicating a potential mechanism for inducing ferroptosis in tumor cells .
Antimicrobial Activity
Another study focused on the antibacterial efficacy of thiophene derivatives against Salmonella typhi and Bacillus subtilis. The compounds demonstrated varying degrees of inhibition, with several exhibiting IC50 values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .
Comparative Data Table
Activity Type | Compound Type | Key Findings |
---|---|---|
Antitumor | Piperidine derivatives | Induced ferroptosis; inhibited proliferation |
Antimicrobial | Thiophene derivatives | Moderate to strong activity against pathogens |
Enzyme Inhibition | Acetylcholinesterase inhibitors | Strong inhibition observed in vitro |
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQFFRPDFDCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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